Lumacaftor-d4

Description

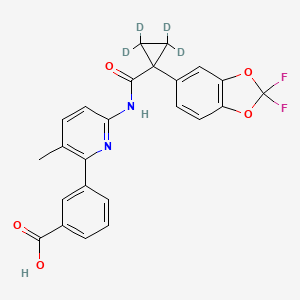

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H18F2N2O5 |

|---|---|

Molecular Weight |

456.4 g/mol |

IUPAC Name |

3-[3-methyl-6-[[2,2,3,3-tetradeuterio-1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-2-pyridinyl]benzoic acid |

InChI |

InChI=1S/C24H18F2N2O5/c1-13-5-8-19(27-20(13)14-3-2-4-15(11-14)21(29)30)28-22(31)23(9-10-23)16-6-7-17-18(12-16)33-24(25,26)32-17/h2-8,11-12H,9-10H2,1H3,(H,29,30)(H,27,28,31)/i9D2,10D2 |

InChI Key |

UFSKUSARDNFIRC-YQUBHJMPSA-N |

Isomeric SMILES |

[2H]C1(C(C1(C2=CC3=C(C=C2)OC(O3)(F)F)C(=O)NC4=NC(=C(C=C4)C)C5=CC(=CC=C5)C(=O)O)([2H])[2H])[2H] |

Canonical SMILES |

CC1=C(N=C(C=C1)NC(=O)C2(CC2)C3=CC4=C(C=C3)OC(O4)(F)F)C5=CC(=CC=C5)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Lumacaftor-d4: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Lumacaftor-d4, the deuterated analog of Lumacaftor, a key therapeutic agent in the treatment of cystic fibrosis. This document details its chemical structure, physicochemical properties, and its critical role as an internal standard in bioanalytical method development. Detailed experimental protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided, alongside a discussion of the mechanism of action of its non-deuterated counterpart, Lumacaftor. This guide is intended to be a valuable resource for researchers and professionals involved in the development, analysis, and study of cystic fibrosis transmembrane conductance regulator (CFTR) modulators.

Introduction

Cystic fibrosis (CF) is an autosomal recessive genetic disorder caused by mutations in the gene encoding the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[1] The most common mutation, F508del, leads to misfolding and premature degradation of the CFTR protein, resulting in reduced quantity at the cell surface.[2] Lumacaftor (VX-809) is a CFTR corrector that improves the conformational stability of the F508del-CFTR protein, facilitating its processing and trafficking to the cell surface.[3][4] It is administered in combination with Ivacaftor, a CFTR potentiator that increases the channel open probability of the CFTR protein at the cell surface.[1]

This compound is a stable isotope-labeled version of Lumacaftor, where four hydrogen atoms on the cyclopropane ring have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for quantitative bioanalysis, as it shares very similar chemical and physical properties with Lumacaftor but is distinguishable by its higher mass.[5][6] The use of deuterated internal standards is a widely accepted practice in mass spectrometry-based quantification to improve the accuracy and precision of the analytical method.[7]

Chemical Structure and Properties

The chemical structure of this compound is characterized by a central pyridinylbenzoic acid moiety linked to a 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide group, with four deuterium atoms on the cyclopropane ring.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 3-(6-(1-(2,2-Difluorobenzo[d][5][8]dioxol-5-yl)cyclopropane-1-carboxamido-2,2,3,3-d4)-3-methylpyridin-2-yl)benzoic Acid | [5][9] |

| CAS Number | 2733561-44-7 | [5] |

| Molecular Formula | C₂₄H₁₄D₄F₂N₂O₅ | [5][9] |

| Molecular Weight | 456.44 g/mol | [5][9] |

| Appearance | White to off-white powder | [8] |

| Solubility | Practically insoluble in water | [8] |

| Storage | -20°C for 1 month, -80°C for 6 months | [7] |

Table 2: Comparison of Lumacaftor and this compound

| Property | Lumacaftor | This compound |

| Molecular Formula | C₂₄H₁₈F₂N₂O₅ | C₂₄H₁₄D₄F₂N₂O₅ |

| Molecular Weight | 452.41 g/mol | 456.44 g/mol |

| Primary Use | CFTR Corrector | Internal Standard |

Synthesis of this compound

The final step in the synthesis of Lumacaftor involves the formal condensation of the carboxy group of 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropane-1-carboxylic acid with the aromatic amino group of 3-(6-amino-3-methylpyridin-2-yl)benzoic acid.[4] To synthesize this compound, the deuterated carboxylic acid intermediate would be used in this condensation step.

Mechanism of Action of Lumacaftor

Lumacaftor acts as a chaperone to correct the misfolding of the F508del-CFTR protein.[8] This correction allows for a greater proportion of the synthesized F508del-CFTR protein to escape degradation in the endoplasmic reticulum and be trafficked to the cell surface, thereby increasing the density of CFTR channels at the plasma membrane.[2][3]

Experimental Protocols: Use of this compound as an Internal Standard

This compound is primarily used as an internal standard for the quantification of Lumacaftor in biological matrices such as plasma and sputum by LC-MS/MS. Below is a representative protocol.

Materials and Reagents

-

Lumacaftor and this compound reference standards

-

LC-MS grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (drug-free)

-

Polypropylene microcentrifuge tubes

Preparation of Stock and Working Solutions

-

Stock Solutions: Prepare individual stock solutions of Lumacaftor and this compound in methanol at a concentration of 1 mg/mL.

-

Working Solutions:

-

Prepare a series of Lumacaftor working solutions by serial dilution of the stock solution with methanol to create calibration standards.

-

Prepare a working solution of this compound (internal standard) in methanol at a suitable concentration (e.g., 1 µg/mL).

-

Sample Preparation

-

Calibration Standards and Quality Controls (QCs): Spike appropriate volumes of the Lumacaftor working solutions into blank human plasma to achieve the desired concentration range for the calibration curve and QC samples.

-

Protein Precipitation:

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 300 µL of acetonitrile containing the this compound internal standard.

-

Vortex mix for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes.

-

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions

Table 3: Representative LC-MS/MS Parameters

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient Elution | A time-programmed gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B to elute the analytes. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Lumacaftor: m/z 453.1 -> [product ion] this compound: m/z 457.1 -> [product ion] |

Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Lumacaftor in biological matrices. Its use as an internal standard in LC-MS/MS assays is crucial for pharmacokinetic studies, therapeutic drug monitoring, and other research applications in the field of cystic fibrosis. This technical guide provides essential information on the chemical properties, synthesis, and analytical applications of this compound, serving as a valuable resource for scientists and researchers in drug development. The provided diagrams and protocols offer a practical framework for the implementation of robust and reliable bioanalytical methods for this important CFTR modulator.

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. data.epo.org [data.epo.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Towards trans-dual deuterated cyclopropanes via photoredox synergistic deuteration with D2O - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. 1-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)-cyclopropanecarboxylicacid synthesis - chemicalbook [chemicalbook.com]

Synthesis and Characterization of Deuterated Lumacaftor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of deuterated Lumacaftor (VX-809), a key component in the treatment of cystic fibrosis. Deuteration, the selective replacement of hydrogen with deuterium, can significantly alter a drug's metabolic profile, potentially leading to improved pharmacokinetic properties. This document outlines a prospective synthetic approach for deuterated Lumacaftor, details essential characterization methodologies, and presents expected analytical data in a clear, structured format.

Introduction to Lumacaftor and the Rationale for Deuteration

Lumacaftor is a corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. It aids in the proper folding and trafficking of the F508del-CFTR protein, the most common mutation in cystic fibrosis, allowing it to reach the cell surface and function as a chloride channel. The combination of Lumacaftor and Ivacaftor (a CFTR potentiator) provides a therapeutic benefit to patients with this mutation.

Strategic deuteration of a drug molecule can offer several advantages, including:

-

Altered Metabolism: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This can slow down metabolic processes that involve C-H bond cleavage, a common pathway for drug breakdown by cytochrome P450 enzymes.

-

Improved Pharmacokinetic Profile: A slower rate of metabolism can lead to a longer drug half-life, reduced dosing frequency, and potentially a more consistent therapeutic exposure.

-

Reduced Metabolite-Related Toxicity: If a metabolite is responsible for adverse effects, slowing its formation through deuteration can improve the drug's safety profile.

A commercially available deuterated version, Lumacaftor-d4, exists, indicating the feasibility and interest in such a molecule.[1]

Prospective Synthesis of Deuterated Lumacaftor

While a specific, publicly available, detailed protocol for the synthesis of a deuterated Lumacaftor is not available, a plausible synthetic strategy can be devised by adapting known synthetic routes for Lumacaftor.[2][3][4][5][6] The general approach involves the coupling of two key intermediates, which can be synthesized using deuterated starting materials.

One potential retrosynthetic analysis suggests the disconnection of the amide bond, leading to a deuterated benzoic acid derivative and an aminopyridine-cyclopropane moiety. Deuterium atoms can be strategically introduced into the benzoic acid ring.

Experimental Protocol: A Plausible Synthetic Approach

Step 1: Synthesis of a Deuterated 3-Boronobenzoic Acid Intermediate

A deuterated benzoic acid precursor, for example, 3-bromobenzoic acid-d4, can be used as a starting material. This can be converted to the corresponding boronic acid via a lithium-halogen exchange followed by reaction with a borate ester and subsequent hydrolysis.

Step 2: Synthesis of the Aminopyridine-Cyclopropane Intermediate

The synthesis of N-(6-chloro-5-methylpyridin-2-yl)-1-(2,2-difluorobenzo[d][3][7]dioxol-5-yl)cyclopropanecarboxamide can be achieved following established literature procedures.[2][4]

Step 3: Suzuki Coupling to form Deuterated Lumacaftor

The final step involves a palladium-catalyzed Suzuki coupling reaction between the deuterated 3-boronobenzoic acid intermediate and the aminopyridine-cyclopropane intermediate.[2][8]

Characterization of Deuterated Lumacaftor

Thorough characterization is essential to confirm the identity, purity, and extent of deuteration of the final product. The following analytical techniques are critical.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI), is a primary tool for characterizing deuterated compounds.[7][9]

Experimental Protocol: ESI-HRMS Analysis

-

Sample Preparation: A dilute solution of the synthesized deuterated Lumacaftor is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is used.

-

Data Acquisition: The analysis is performed in positive or negative ion mode to observe the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ion.

-

Data Analysis: The resulting spectrum is analyzed to determine the monoisotopic mass and the isotopic distribution. The mass shift compared to non-deuterated Lumacaftor confirms the incorporation of deuterium. The isotopic pattern can be used to assess the isotopic purity.

| Parameter | Expected Value (Lumacaftor) | Expected Value (this compound) |

| Molecular Formula | C₂₄H₁₈F₂N₂O₅ | C₂₄H₁₄D₄F₂N₂O₅ |

| Monoisotopic Mass | 452.1184 | 456.1435 |

| Observed [M+H]⁺ | ~453.1257 | ~457.1508 |

Table 1: Expected Mass Spectrometry Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the location and extent of deuteration.[10][11][12][13]

Experimental Protocol: NMR Analysis

-

¹H NMR Spectroscopy:

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Data Acquisition: A standard ¹H NMR spectrum is acquired.

-

Data Analysis: The absence or significant reduction in the intensity of specific proton signals compared to the spectrum of non-deuterated Lumacaftor confirms the positions of deuterium incorporation.

-

-

²H NMR Spectroscopy:

-

Sample Preparation: The sample is dissolved in a non-deuterated solvent (e.g., DMSO).

-

Data Acquisition: A ²H NMR spectrum is acquired.

-

Data Analysis: The presence of signals in the ²H NMR spectrum directly confirms the presence and chemical environment of the deuterium atoms.

-

-

¹³C NMR Spectroscopy:

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent.

-

Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired.

-

Data Analysis: The signals of carbon atoms attached to deuterium will appear as multiplets (due to C-D coupling) and may show a slight upfield shift compared to the corresponding signals in the non-deuterated compound.

-

| Technique | Expected Observation for Deuterated Lumacaftor (e.g., deuteration on the benzoic acid ring) |

| ¹H NMR | Disappearance or significant reduction of signals corresponding to the aromatic protons on the benzoic acid ring. |

| ²H NMR | Appearance of signals in the aromatic region corresponding to the deuterium atoms on the benzoic acid ring. |

| ¹³C NMR | Splitting of carbon signals for the deuterated positions into multiplets due to C-D coupling. |

Table 2: Expected NMR Spectroscopy Data

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical purity of the synthesized deuterated Lumacaftor.

Experimental Protocol: HPLC Analysis

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., formic acid or trifluoroacetic acid).

-

Detection: UV detection at a wavelength where Lumacaftor has a strong absorbance (e.g., 291 nm).[14]

-

Data Analysis: The purity is determined by the peak area percentage of the main product peak relative to all other peaks in the chromatogram.

Signaling Pathway and Experimental Workflow

Conclusion

The synthesis of deuterated Lumacaftor is a viable strategy to potentially enhance its therapeutic properties. By leveraging established synthetic routes for Lumacaftor and incorporating deuterated starting materials, it is possible to produce this novel molecular entity. A rigorous analytical characterization using mass spectrometry, NMR spectroscopy, and HPLC is paramount to ensure the successful synthesis, purity, and desired isotopic labeling of the final compound. This guide provides a foundational framework for researchers and drug development professionals embarking on the synthesis and characterization of deuterated Lumacaftor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. WO2017017696A1 - Process for the preparation of lumacaftor - Google Patents [patents.google.com]

- 3. medkoo.com [medkoo.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US10844048B2 - Process and crystalline forms of lumacaftor - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. data.epo.org [data.epo.org]

- 9. researchgate.net [researchgate.net]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. researchgate.net [researchgate.net]

- 12. cheminfographic.wordpress.com [cheminfographic.wordpress.com]

- 13. Deuterium NMR [a.osmarks.net]

- 14. caymanchem.com [caymanchem.com]

Isotopic Labeling of Lumacaftor: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic labeling of Lumacaftor (VX-809), a key component in the treatment of cystic fibrosis. This document is intended to serve as a core resource for researchers and drug development professionals engaged in preclinical and clinical studies, including metabolic profiling, pharmacokinetic (PK) and pharmacodynamic (PD) assessments, and quantitative bioanalysis.

Introduction

Isotopic labeling is a critical technique in pharmaceutical research, enabling the precise tracking and quantification of drug molecules and their metabolites within biological systems. By replacing one or more atoms of a drug molecule with their stable or radioactive isotopes (e.g., Deuterium (²H or D), Carbon-13 (¹³C), Carbon-14 (¹⁴C), Nitrogen-15 (¹⁵N)), researchers can differentiate the administered drug from endogenous compounds. This guide focuses on the synthesis, characterization, and application of isotopically labeled Lumacaftor for research purposes.

Stable isotopes such as ²H, ¹³C, and ¹⁵N are non-radioactive and can be detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, making them ideal for a wide range of studies.[1][2] Radiolabeled compounds, primarily with ¹⁴C, are the gold standard for absorption, distribution, metabolism, and excretion (ADME) studies due to the ability to trace all drug-related material.[1][3]

Synthesis of Isotopically Labeled Lumacaftor

The synthesis of isotopically labeled Lumacaftor involves the incorporation of isotopes into one of its key synthetic precursors, followed by the completion of the synthetic route. The general synthesis of Lumacaftor proceeds via the amide coupling of two main fragments: 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropane-1-carboxylic acid and 3-(6-amino-3-methylpyridin-2-yl)benzoic acid .[4][5]

Representative Experimental Protocol: Deuterium Labeling ([²H]-Lumacaftor)

A common strategy for deuterium labeling is to introduce deuterium atoms at positions that are metabolically stable and do not significantly alter the drug's pharmacological properties. For Lumacaftor, the aromatic rings or the methyl group on the pyridine ring are potential sites for deuteration. The following protocol describes a plausible route for the synthesis of [²H₄]-Lumacaftor, with deuterium atoms incorporated into the benzoic acid moiety.

Step 1: Synthesis of Deuterated 3-(6-amino-3-methylpyridin-2-yl)benzoic acid ([²H₄]-Fragment B)

-

Starting Material: 3-Bromo-5-methyl-2-nitropyridine.

-

Deuteration: The aromatic ring of a suitable precursor to the benzoic acid moiety can be deuterated using a palladium-catalyzed hydrogen-deuterium exchange reaction with deuterium gas (D₂) or deuterium oxide (D₂O) as the deuterium source.[6][7][8]

-

Reaction Conditions:

-

Catalyst: 10% Palladium on Carbon (Pd/C).

-

Deuterium Source: D₂O.

-

Solvent: D₂O or a suitable organic solvent.

-

Temperature: 100-150 °C.

-

Pressure: H₂ atmosphere (if required to activate the catalyst).

-

-

Purification: The deuterated intermediate is purified by column chromatography.

-

Subsequent Steps: The deuterated intermediate is then carried through the remaining steps of the synthesis of 3-(6-amino-3-methylpyridin-2-yl)benzoic acid, which typically involves a Suzuki coupling to introduce the benzoic acid group, followed by reduction of the nitro group to an amine.

Step 2: Amide Coupling to form [²H₄]-Lumacaftor

-

Reactants:

-

Coupling Reagents: A standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride/Hydroxybenzotriazole).

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

-

Reaction Conditions: Room temperature for 12-24 hours.

-

Purification: The final product, [²H₄]-Lumacaftor, is purified by preparative High-Performance Liquid Chromatography (HPLC).

Representative Experimental Protocol: Carbon-13 Labeling ([¹³C]-Lumacaftor)

Carbon-13 labeling often targets the carboxylic acid group or a specific carbon in the aromatic backbone. The following protocol outlines a potential synthesis of [¹³C]-Lumacaftor with the label in the carboxylic acid moiety.

Step 1: Synthesis of [¹³C]-1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropane-1-carboxylic acid ([¹³C]-Fragment A)

-

Starting Material: A suitable precursor to the cyclopropanecarboxylic acid, such as a brominated or iodinated derivative of the difluorobenzodioxole.

-

¹³C-Carbonylation: The ¹³C label can be introduced via a carbonylation reaction using ¹³C-labeled carbon monoxide ([¹³C]CO) gas in the presence of a palladium catalyst.[14][15]

-

Alternative Route: Another approach involves the use of a ¹³C-labeled cyanide, such as K¹³CN, to introduce the labeled carbon, which is then hydrolyzed to the carboxylic acid.[16]

-

Reaction Conditions:

-

Catalyst: Palladium(II) acetate or a similar palladium catalyst.

-

Ligand: A suitable phosphine ligand.

-

Solvent: A high-boiling point solvent such as Dimethyl sulfoxide (DMSO) or DMF.

-

Temperature: 80-120 °C.

-

-

Purification: The [¹³C]-labeled carboxylic acid is purified by crystallization or column chromatography.

Step 2: Amide Coupling to form [¹³C]-Lumacaftor

-

Reactants:

-

[¹³C]-1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropane-1-carboxylic acid ([¹³C]-Fragment A).

-

3-(6-amino-3-methylpyridin-2-yl)benzoic acid (Fragment B).

-

-

Coupling Reagents, Solvent, and Reaction Conditions: As described in Step 2 of the deuterium labeling protocol.

-

Purification: The final product, [¹³C]-Lumacaftor, is purified by preparative HPLC.

Quality Control and Data Presentation

The quality of isotopically labeled Lumacaftor is critical for its use in research. Key quality attributes include chemical purity, isotopic purity (or isotopic enrichment), and structural identity. These are typically assessed using a combination of analytical techniques.[17][18]

Table 1: Typical Quality Control Specifications for Isotopically Labeled Lumacaftor

| Parameter | Method | Acceptance Criteria |

| Chemical Purity | HPLC-UV | ≥ 98% |

| Isotopic Purity | Mass Spectrometry (MS) | ≥ 98% (for each labeled position) |

| Isotopic Enrichment | Mass Spectrometry (MS) | ≥ 99 atom % excess |

| Structure Confirmation | ¹H NMR, ¹³C NMR, MS | Consistent with the proposed structure |

| Residual Solvents | Gas Chromatography (GC) | Within ICH limits |

| Water Content | Karl Fischer Titration | ≤ 0.5% |

Table 2: Representative Yields for Multi-Step Synthesis of Labeled Lumacaftor

| Synthetic Step | Description | Expected Yield Range |

| 1 | Synthesis of Labeled Precursor (e.g., [²H₄]-Fragment B) | 40-60% |

| 2 | Amide Coupling | 70-90% |

| 3 | Purification of Final Labeled Lumacaftor | 80-95% |

| Overall Yield | 22-51% |

Note: Yields are highly dependent on the specific reaction conditions and scale of the synthesis.[19][20][21][22][23]

Applications and Experimental Workflows

Isotopically labeled Lumacaftor is a versatile tool for various research applications, primarily in the field of drug metabolism and pharmacokinetics (DMPK).[3][24][25][26]

Pharmacokinetic (ADME) Studies

Radiolabeled Lumacaftor, typically [¹⁴C]-Lumacaftor, is used in ADME studies to determine the mass balance of the drug and to identify and quantify its metabolites.[1][27]

Bioanalysis and Internal Standards

Stable isotope-labeled (SIL) Lumacaftor, such as [²H₄]-Lumacaftor or [¹³C]-Lumacaftor, is widely used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The SIL-IS co-elutes with the unlabeled analyte but is distinguished by its higher mass, allowing for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.[2]

Mechanism of Action Studies

Isotopically labeled Lumacaftor can also be employed to study its mechanism of action as a CFTR protein corrector. For instance, labeled Lumacaftor could be used in binding assays to quantify its interaction with the CFTR protein or in pulse-chase experiments to track the synthesis, folding, and trafficking of the CFTR protein.

Conclusion

The isotopic labeling of Lumacaftor is an indispensable tool for advancing our understanding of its pharmacokinetic properties, metabolism, and mechanism of action. This technical guide provides a foundational understanding of the synthetic strategies, quality control measures, and research applications of isotopically labeled Lumacaftor. While the specific protocols may be adapted based on the desired isotope and labeling position, the principles outlined herein serve as a robust starting point for researchers and drug development professionals. The use of isotopically labeled Lumacaftor will continue to be instrumental in the development of new and improved therapies for cystic fibrosis.

References

- 1. Combining Isotopic Tracer Techniques to Increase Efficiency of Clinical Pharmacokinetic Trials in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. metsol.com [metsol.com]

- 3. Use of radiolabeled compounds in drug metabolism and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Journey on VX-809-Based Hybrid Derivatives towards Drug-like F508del-CFTR Correctors: From Molecular Modeling to Chemical Synthesis and Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Preparation of deuterated heterocyclic five-membered ring compounds (furan, thiophene, pyrrole, and derivatives) by base-catalyzed hydrogen isotope exchange with deuterium oxide (Journal Article) | ETDEWEB [osti.gov]

- 9. 1-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)-cyclopropanecarboxylicacid synthesis - chemicalbook [chemicalbook.com]

- 10. alfa-labotrial.com [alfa-labotrial.com]

- 11. 1-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)-cyclopropane Carboxylic Acid CAS 862574-88-7 [homesunshinepharma.com]

- 12. 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid | C11H8F2O4 | CID 44206103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Product Modified | Update Simson Pharma [simsonpharma.com]

- 14. Synthesis of carbon-13 labelled carboxylic acids via organoborane reactions - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis of carbon-13-labeled tetradecanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Stable isotopic characterization of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Crafting Complexity: The Art and Science of Multi-Step Organic Synthesis in API Production - PharmaFeatures [pharmafeatures.com]

- 21. mdpi.com [mdpi.com]

- 22. Multi-Step Organic Synthesis | SV ChemBioTech [svchembiotech.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. moravek.com [moravek.com]

- 27. Integrating isotopic labelling and human ADME reduces time to clinic [pharmaceutical-technology.com]

understanding the role of Lumacaftor-d4 in protein folding

An In-Depth Technical Guide on the Role of Lumacaftor-d4 in Protein Folding

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cystic Fibrosis (CF) is a life-limiting genetic disorder primarily caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The most prevalent mutation, F508del, results in the misfolding of the CFTR protein, leading to its premature degradation and a deficit of functional chloride channels at the cell surface. Corrector molecules, such as Lumacaftor, represent a therapeutic class designed to rescue these misfolded proteins. This guide delves into the molecular mechanisms by which Lumacaftor addresses the F508del-CFTR folding defect. Furthermore, it introduces this compound, a deuterated version of the molecule, and explores the scientific rationale for its development. While the core protein-folding rescue mechanism of this compound is identical to its non-deuterated counterpart, the strategic replacement of hydrogen with deuterium atoms is hypothesized to improve its metabolic profile and pharmacokinetic properties. This document provides a comprehensive overview of the underlying protein-folding problem, the corrective mechanism of the Lumacaftor moiety, the potential advantages of deuteration, quantitative efficacy data for Lumacaftor, and detailed experimental protocols for evaluating CFTR corrector compounds.

The Molecular Pathology of the F508del-CFTR Mutation

The CFTR protein is a complex, multi-domain glycoprotein that functions as an ATP-gated anion channel. Its biogenesis is a multi-step process within the endoplasmic reticulum (ER) and Golgi apparatus. The deletion of a single phenylalanine residue at position 508 (F508del) disrupts the proper folding and conformational stability of the protein, particularly affecting the first nucleotide-binding domain (NBD1).[1][2][3]

This misfolding is recognized by the cell's sophisticated quality control system in the ER. Chaperone proteins identify the aberrant F508del-CFTR, targeting it for the ER-associated degradation (ERAD) pathway. This leads to the ubiquitination and subsequent degradation of the protein by the proteasome, preventing it from trafficking to the Golgi apparatus for further maturation and eventual insertion into the plasma membrane.[2][4] The result is a severe reduction in the quantity of CFTR channels at the epithelial cell surface, leading to the defective ion and water transport characteristic of cystic fibrosis.[5]

Mechanism of Action: Lumacaftor-Mediated Protein Folding Correction

Lumacaftor (VX-809) is a CFTR corrector that functions as a pharmacological chaperone. It directly binds to the F508del-CFTR protein during its biogenesis.[3][6] Cryo-electron microscopy studies have revealed that Lumacaftor inserts into a specific hydrophobic pocket within the first transmembrane domain (TMD1) of CFTR.[7][8] This binding site is formed by transmembrane helices 1, 2, 3, and 6.

By occupying this pocket, Lumacaftor stabilizes the conformation of TMD1 at an early stage of protein synthesis.[7] This stabilization is believed to allosterically improve the folding of the entire protein, including the crucial NBD1 domain, allowing it to bypass the ER quality control checkpoint.[1][2][5] Consequently, a greater quantity of F508del-CFTR can be properly processed, trafficked through the Golgi apparatus (where it undergoes complex glycosylation, becoming "Band C" protein), and inserted into the plasma membrane.[9]

It is critical to note that while Lumacaftor increases the quantity of F508del-CFTR at the cell surface, it does not correct the inherent gating defect of the channel (i.e., its low probability of opening).[3] This is why it is co-formulated with a "potentiator" like Ivacaftor, which acts to hold the channel in an open state.[1][6]

The Role of Deuteration: From Lumacaftor to this compound

This compound is the deuterated isotopologue of Lumacaftor, where four specific hydrogen atoms have been replaced with deuterium.[10] Deuterium is a stable, non-radioactive isotope of hydrogen that contains both a proton and a neutron, effectively doubling its mass. This increased mass results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.

This difference in bond strength is the basis of the Deuterium Kinetic Isotope Effect (DKIE) .[11][12] Many drugs, including Lumacaftor, are metabolized by cytochrome P450 (CYP) enzymes in the liver.[3] These metabolic reactions often involve the cleavage of C-H bonds as a rate-limiting step. By replacing hydrogen with deuterium at a site of metabolic oxidation, the rate of that metabolic reaction can be significantly slowed.[13][14]

The core pharmacodynamic activity of this compound—binding to and correcting F508del-CFTR—is not expected to change, as the molecule's shape and electronic properties are nearly identical to the parent compound.[15] The primary goal of deuteration is to improve the drug's pharmacokinetic profile.

Potential Advantages of this compound:

-

Reduced Metabolic Rate: Slower cleavage of C-D bonds by CYP enzymes can decrease the rate of metabolic clearance.[12]

-

Increased Half-Life: A lower metabolic rate can lead to a longer plasma half-life.[14][15]

-

Increased Drug Exposure (AUC): A longer half-life can result in greater overall drug exposure.

-

Improved Dosing Regimen: These modifications could potentially allow for lower or less frequent dosing, which may improve patient adherence and reduce off-target effects.[15]

| Property | Lumacaftor | This compound (Hypothesized) | Rationale |

| Mechanism of Action | Pharmacological Chaperone | Pharmacological Chaperone | Deuteration does not alter the molecular shape required for binding to CFTR. |

| Metabolic Stability | Standard | Increased | Stronger C-D bond slows metabolism where C-H bond cleavage is rate-limiting (DKIE).[11][12] |

| Plasma Half-Life | Standard | Longer | Reduced metabolic clearance leads to longer persistence in the body.[14] |

| Systemic Exposure (AUC) | Standard | Higher | Slower clearance results in greater overall drug exposure over a dosing interval. |

| Dosing Frequency | Twice Daily (as Orkambi®) | Potentially Once Daily | A longer half-life may allow for less frequent administration.[15] |

Note: The properties for this compound are hypothesized based on the established principles of deuterated pharmaceuticals, as direct comparative clinical data is not yet widely published.

Quantitative Data on Lumacaftor Efficacy

The following tables summarize the quantitative efficacy of the non-deuterated Lumacaftor moiety in preclinical and clinical settings. This data establishes the baseline activity for F508del-CFTR correction.

Table 1: In Vitro Efficacy of Lumacaftor

| Assay System | Parameter | Result | Citation |

| Fischer Rat Thyroid (FRT) cells expressing F508del-CFTR | Chloride Transport (EC₅₀) | ~0.5 µM | [10] |

| Fischer Rat Thyroid (FRT) cells expressing F508del-CFTR | Protein Maturation (EC₅₀) | ~0.1 µM | [10] |

| Human Bronchial Epithelial (HBE) cells from F508del homozygous donors | Rescued CFTR Function | ~15% of normal | [2] |

Table 2: Clinical Efficacy of Lumacaftor/Ivacaftor Combination Therapy (Orkambi®)

| Study Population | Parameter | Result (Change from Baseline) | Citation |

| Patients ≥12 years homozygous for F508del | Absolute change in ppFEV₁ | +2.6 to 4.0 percentage points | [5] |

| Patients ≥12 years homozygous for F508del | Absolute change in Sweat Chloride | -11 mmol/L | [3] |

| Patients 2-5 years homozygous for F508del | Absolute change in Sweat Chloride | -31.7 mmol/L | [5] |

| Patients 2-11 years homozygous for F508del | Rescued CFTR function (Intestinal Current) | ~30.5% of normal | |

| Patients 6-11 years homozygous for F508del | Absolute change in ppFEV₁ | +2.5 percentage points |

Key Experimental Protocols for Corrector Evaluation

Evaluating the efficacy of a CFTR corrector like Lumacaftor or its deuterated analogues requires a suite of specialized biochemical and electrophysiological assays.

Western Blot for CFTR Maturation

This assay distinguishes between the immature, core-glycosylated form of CFTR found in the ER (Band B, ~150 kDa) and the mature, complex-glycosylated form that has passed through the Golgi (Band C, ~170 kDa).[9] An effective corrector will increase the ratio of Band C to Band B.

Protocol:

-

Cell Lysis: Lyse cells treated with the corrector compound (and controls) in RIPA buffer supplemented with protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Sample Preparation: Solubilize equal amounts of protein in 2X Laemmli sample buffer containing a reducing agent (e.g., DTT). Heat samples at 37-65°C for 15 minutes. (Note: Do not boil CFTR samples as this can cause aggregation).[16]

-

SDS-PAGE: Separate proteins on a low-percentage (6-7%) or gradient (e.g., 4-15%) Tris-glycine polyacrylamide gel.[16]

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane using a semi-dry or wet transfer system.

-

Blocking: Block the membrane for at least 1 hour in a blocking buffer (e.g., 5% non-fat milk or commercial blocking buffer in TBST).

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to CFTR (e.g., clone 596) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analysis: Quantify the densitometry of Band B and Band C to determine the maturation efficiency.

Ussing Chamber for Transepithelial Ion Transport

The Ussing chamber is the gold standard for measuring ion transport across a polarized epithelial monolayer.[17][18] It allows for the direct measurement of CFTR-dependent chloride secretion as a short-circuit current (Isc).

Protocol:

-

Cell Culture: Grow human bronchial epithelial (HBE) or other suitable cells on permeable filter supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.

-

Pre-incubation: Incubate the monolayers with the corrector compound (e.g., 1 µM Lumacaftor) for 24 hours prior to the assay.[19]

-

Chamber Mounting: Mount the permeable support into a modified Ussing chamber, separating the apical and basolateral sides. Bathe both sides with identical Ringer's solution.

-

Baseline Measurement: Clamp the transepithelial voltage to 0 mV and record the baseline short-circuit current (Isc).

-

ENaC Inhibition: Add Amiloride to the apical chamber to block the epithelial sodium channel (ENaC) and isolate chloride currents.

-

CFTR Activation: Stimulate CFTR-mediated chloride secretion by adding a cAMP agonist (e.g., 10 µM Forskolin) and a potentiator (e.g., 30 µM Genistein or a clinically relevant potentiator like Ivacaftor) to the basolateral (or sometimes apical) chamber. Record the peak increase in Isc.[20][21]

-

CFTR Inhibition: Confirm the current is CFTR-specific by adding a CFTR inhibitor (e.g., 10 µM CFTRinh-172) and observing the reduction in Isc.[20][21]

-

Analysis: The magnitude of the forskolin-stimulated, inhibitor-sensitive Isc is a direct measure of functional CFTR activity at the cell surface.

Cell Surface Biotinylation and ELISA for Surface Expression

This method quantifies the amount of CFTR protein present on the apical surface of polarized epithelial cells.[22][23]

Protocol:

-

Cell Culture and Treatment: Grow polarized epithelial cells on permeable supports and treat with the corrector compound as described above.

-

Biotinylation: Place cells on ice to halt membrane trafficking. Add a cell-impermeable biotinylation reagent (e.g., NHS-SS-Biotin) to the apical chamber to label surface proteins.

-

Quenching: Quench the reaction with a primary amine-containing solution (e.g., glycine).

-

Cell Lysis: Lyse the cells in a suitable buffer.

-

Streptavidin Pulldown: Incubate the cell lysate with streptavidin-conjugated beads to capture the biotinylated (i.e., cell surface) proteins.

-

Elution and Analysis: Elute the captured proteins from the beads and analyze the amount of CFTR by Western blot as described in section 5.1.

-

ELISA-based alternative: For higher throughput, an ELISA-based method can be used on cells expressing CFTR with an extracellular epitope tag (e.g., HA). After incubation with a primary anti-tag antibody and a secondary HRP-conjugated antibody, a fluorescent substrate is added, and the signal, proportional to the amount of surface CFTR, is read on a plate reader.[22]

Patch Clamp for Single-Channel Activity

The patch-clamp technique allows for the direct measurement of the biophysical properties of individual CFTR channels, including conductance and open probability (Po).[20][24]

Protocol:

-

Cell Preparation: Plate cells expressing the target CFTR variant onto glass coverslips.

-

Pipette Preparation: Fabricate a glass micropipette with a fine tip and fill it with an appropriate extracellular solution.

-

Seal Formation: Using a micromanipulator, gently press the micropipette against the cell membrane to form a high-resistance "giga-seal," electrically isolating a small patch of the membrane.

-

Excised Patch Formation: For detailed study of CFTR, the "inside-out" configuration is typically used. The pipette is pulled away from the cell, excising the membrane patch so that the intracellular face is exposed to the bath solution.[24]

-

Channel Activation: The bath solution contains Mg-ATP and the catalytic subunit of protein kinase A (PKA) to activate the CFTR channels within the patch.

-

Data Recording: A voltage clamp is applied across the membrane patch, and the resulting picoampere-level currents are recorded as channels open and close.

-

Analysis: The data is analyzed to determine the single-channel current amplitude (which reflects conductance) and the fraction of time the channel spends in the open state (the open probability). This is crucial for distinguishing the effects of correctors (which increase the number of channels) from potentiators (which increase the open probability of existing channels).

Conclusion

Lumacaftor plays a critical role in the modern therapeutic landscape of cystic fibrosis by directly addressing the root folding defect of the F508del-CFTR protein. Its mechanism as a pharmacological chaperone that stabilizes the first transmembrane domain is now structurally understood, providing a clear basis for its ability to increase the trafficking of functional protein to the cell surface. The development of this compound represents a logical and scientifically-driven evolution in drug design, aiming to enhance the molecule's clinical utility by improving its pharmacokinetic profile. By leveraging the deuterium kinetic isotope effect, this compound is engineered for greater metabolic stability, which is hypothesized to translate into a longer half-life and more consistent patient exposure. While the core protein-folding rescue activity remains unchanged, this "bio-better" approach holds the promise of an optimized dosing regimen and potentially improved therapeutic outcomes. The continued application of the robust experimental protocols detailed herein will be essential for the preclinical and clinical validation of this compound and the next generation of CFTR modulator therapies.

References

- 1. Introduction - Clinical Review Report: Lumacaftor/Ivacaftor (Orkambi) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The safety of lumacaftor and ivacaftor for the treatment of cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficacy of lumacaftor-ivacaftor for the treatment of cystic fibrosis patients homozygous for the F508del-CFTR mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Lumacaftor/ivacaftor - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. journals.physiology.org [journals.physiology.org]

- 9. CFTR Assays | Cystic Fibrosis Foundation [cff.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Deuterated drug - Wikipedia [en.wikipedia.org]

- 15. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 16. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]

- 17. Assessment of cystic fibrosis transmembrane conductance regulator (CFTR) activity in CFTR-null mice after bone marrow transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. physiologicinstruments.com [physiologicinstruments.com]

- 19. Frontiers | Variable Responses to CFTR Correctors in vitro: Estimating the Design Effect in Precision Medicine [frontiersin.org]

- 20. Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function [frontiersin.org]

- 22. CFTR Folding Consortium: Methods Available for Studies of CFTR Folding and Correction - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Methods to Monitor Cell Surface Expression and Endocytic Trafficking of CFTR in Polarized Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Application of High-Resolution Single-Channel Recording to Functional Studies of Cystic Fibrosis Mutants - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Stability Landscape of Lumacaftor-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical stability of Lumacaftor-d4. Given the limited publicly available, in-depth stability data specifically for the deuterated form, this document synthesizes the available storage and handling information for this compound with a detailed examination of the stability profile of its non-deuterated counterpart, Lumacaftor. The principles of isotopic substitution on drug stability are also discussed to provide a theoretical framework.

Introduction to this compound and the Significance of Deuteration

This compound is the deuterium-labeled version of Lumacaftor, a corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. It is designed to improve the conformational stability of the F508del-CFTR mutant protein, leading to increased processing and trafficking to the cell surface.[1] Deuteration, the substitution of hydrogen with its isotope deuterium, is a strategy employed in drug development to potentially enhance a molecule's metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.[][3][4] This can lead to a longer drug half-life, reduced dosage frequency, and potentially an altered metabolite profile.[][4][5][6]

While deuteration can significantly impact metabolic stability, its effect on intrinsic chemical stability under various stress conditions requires empirical investigation. This guide addresses the known stability characteristics of this compound and, by extension, the expected behavior based on studies of Lumacaftor.

Physical and Chemical Stability of this compound

Direct, publicly accessible data from forced degradation studies on this compound is scarce. However, information from commercial suppliers provides foundational knowledge regarding its storage and handling.

Storage and Handling Recommendations

The stability of this compound is contingent on proper storage conditions to prevent degradation. The following table summarizes the recommended storage conditions based on available data.

| Form | Storage Temperature | Duration | Citations |

| Powder | -20°C | 3 years | |

| Powder | 4°C | 2 years | |

| In Solvent | -80°C | 6 months | [7] |

| In Solvent | -20°C | 1 month | [7] |

It is crucial to handle the compound in a controlled environment, avoiding exposure to excessive light, moisture, and extreme temperatures to maintain its integrity.

Inferred Stability Profile from Lumacaftor Studies

Due to the lack of specific forced degradation data for this compound, this section details the stability profile of non-deuterated Lumacaftor. These findings provide a strong indication of the potential degradation pathways and stability challenges for this compound. Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[8][9]

Summary of Forced Degradation Studies on Lumacaftor

Forced degradation studies on Lumacaftor have been performed under various stress conditions, including acidic, alkaline, oxidative, photolytic, and thermal stress.[10] The following table summarizes the typical conditions and outcomes of such studies.

| Stress Condition | Reagent/Condition | Observation | Citations |

| Acid Hydrolysis | 0.1 M to 1.0 M HCl, Room Temp. or 50-60°C | Subject to degradation. | [9][10] |

| Base Hydrolysis | 0.1 M to 1.0 M NaOH, Room Temp. or 50-60°C | Subject to degradation. | [9][10] |

| Oxidative Degradation | Hydrogen Peroxide (e.g., 3-30%) | Subject to degradation. | [10] |

| Thermal Degradation | Elevated temperatures (e.g., 60-80°C) | Potential for degradation. | [10] |

| Photolytic Degradation | Exposure to UV and visible light | Potential for degradation. | [10] |

These studies indicate that the Lumacaftor molecule is susceptible to degradation under hydrolytic and oxidative conditions. The deuteration in this compound is unlikely to alter these fundamental chemical liabilities, although the rate of degradation could be subtly affected.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of stability studies. The following sections outline representative methodologies for stability-indicating assays and forced degradation studies based on published methods for Lumacaftor.

Stability-Indicating RP-HPLC Method for Lumacaftor

A stability-indicating method is an analytical procedure used to detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.

Objective: To develop a simple, accurate, and precise stability-indicating RP-HPLC method for the quantification of Lumacaftor in the presence of its degradation products.

Chromatographic Conditions:

| Parameter | Details | Citations |

| Instrument | Waters HPLC with UV detector | [10] |

| Column | Agilent Eclipse XDB-C8 (4.6 x 150mm, 5µm) | [10] |

| Mobile Phase | 0.1% Orthophosphoric Acid : Acetonitrile (40:60 v/v) | [10] |

| Flow Rate | 1.0 mL/min | [10] |

| Detection | 290 nm | [10] |

| Injection Volume | 10 µL | [10] |

| Column Temperature | 25°C (Ambient) | [10] |

| Run Time | 10 min | [10] |

Standard and Sample Preparation:

-

Standard Stock Solution: Accurately weigh 40 mg of Lumacaftor working standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., mobile phase).

-

Sample Solution: Prepare a solution of the drug product equivalent to the standard concentration.

-

Working Standard and Sample: Further dilute the stock solutions to a suitable working concentration for analysis.

Forced Degradation Experimental Workflow

The following workflow outlines the steps for conducting forced degradation studies on Lumacaftor, which would be applicable to this compound.

Potential Degradation Pathways

While specific degradation products for this compound have not been reported, studies on Lumacaftor suggest that hydrolysis of the amide bond and oxidation of the molecule are likely degradation pathways. The core structure of Lumacaftor contains functional groups susceptible to such reactions. The identification of these degradation products is typically achieved using mass spectrometry (LC-MS/MS) to elucidate their structures.

Conclusion

The physical and chemical stability of this compound is a critical parameter for its development and use as a research tool or therapeutic agent. While direct and comprehensive stability data for the deuterated compound is not widely available, the provided storage conditions offer a baseline for maintaining its integrity. The detailed stability profile and analytical methodologies for non-deuterated Lumacaftor serve as a robust surrogate, indicating that the molecule is susceptible to hydrolytic and oxidative degradation. The provided experimental workflow for forced degradation studies offers a systematic approach to thoroughly evaluate the stability of this compound. Further studies are warranted to fully characterize the degradation pathways and products specific to the deuterated molecule.

References

- 1. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]

- 5. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. acdlabs.com [acdlabs.com]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. researchgate.net [researchgate.net]

Lumacaftor-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Lumacaftor-d4, a deuterated analog of the cystic fibrosis transmembrane conductance regulator (CFTR) corrector, Lumacaftor. This document is intended for researchers, scientists, and drug development professionals, offering key data, experimental methodologies, and insights into its mechanism of action.

Core Data Presentation

Quantitative data for this compound is summarized in the table below for easy reference.

| Parameter | Value | Reference(s) |

| CAS Number | 2733561-44-7 | [1][2][3][4][5] |

| Molecular Weight | 456.44 g/mol | [1][2] |

| Molecular Formula | C24H14D4F2N2O5 | [1][2] |

Mechanism of Action: Correcting Defective CFTR Trafficking

This compound, as a stable isotope-labeled analog of Lumacaftor, is primarily utilized as an internal standard in analytical and pharmacokinetic studies. The therapeutic efficacy lies within its parent compound, Lumacaftor. Lumacaftor is a CFTR corrector that specifically targets the most common mutation in cystic fibrosis, F508del.

The F508del mutation leads to misfolding of the CFTR protein in the endoplasmic reticulum (ER), preventing its proper trafficking to the cell membrane. Lumacaftor acts as a chaperone, aiding in the conformational stability of the F508del-CFTR protein. This correction facilitates the processing and movement of the protein from the ER to the cell surface, thereby increasing the density of functional CFTR channels on the plasma membrane.

For optimal therapeutic effect, Lumacaftor is often co-administered with a CFTR potentiator, such as Ivacaftor. While Lumacaftor increases the number of channels at the cell surface, a potentiator enhances the channel's open probability, allowing for increased chloride ion transport.

Signaling and Trafficking Pathway

The following diagram illustrates the CFTR protein trafficking pathway and the corrective action of Lumacaftor.

Key Experimental Protocols

To assess the efficacy of CFTR correctors like Lumacaftor, several key in vitro and ex vivo assays are employed. Detailed methodologies for these experiments are provided below.

Ussing Chamber Assay for CFTR-Mediated Chloride Current

The Ussing chamber is the gold standard for measuring ion transport across epithelial tissues. This assay directly quantifies the function of CFTR as a chloride channel.

Methodology:

-

Cell Culture: Human bronchial epithelial (HBE) cells homozygous for the F508del-CFTR mutation are cultured on permeable supports until a confluent monolayer with high transepithelial resistance is formed.

-

Chamber Setup: The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments. Both compartments are filled with a warmed (37°C) and gassed (95% O2 / 5% CO2) Krebs-bicarbonate Ringer solution.

-

Short-Circuit Current (Isc) Measurement: The transepithelial voltage is clamped to 0 mV using a voltage clamp amplifier. The resulting current is the short-circuit current (Isc), which represents the net ion transport across the epithelium.

-

Pharmacological Modulation:

-

Amiloride: Initially, amiloride is added to the apical side to block the epithelial sodium channel (ENaC) and isolate the chloride current.

-

Forskolin: Subsequently, forskolin is added to both compartments to raise intracellular cAMP levels and activate PKA, which in turn phosphorylates and activates CFTR.

-

CFTR Potentiator (e.g., Genistein or Ivacaftor): A potentiator is added to the apical side to maximize the opening of the CFTR channels.

-

CFTR Inhibitor (e.g., CFTRinh-172): Finally, a specific CFTR inhibitor is added to confirm that the measured current is indeed mediated by CFTR.

-

-

Data Analysis: The change in Isc upon stimulation with forskolin and a potentiator is a direct measure of CFTR function. The efficacy of a corrector like Lumacaftor is determined by comparing the Isc in cells pre-treated with the compound to vehicle-treated control cells.

Iodide Efflux Assay

This is a cell-based fluorescence assay that provides a semi-quantitative measure of CFTR channel activity by monitoring the efflux of iodide ions.

Methodology:

-

Cell Culture: Cells expressing F508del-CFTR and a halide-sensitive yellow fluorescent protein (YFP) are plated in a multi-well plate.

-

Corrector Incubation: Cells are incubated with Lumacaftor or a vehicle control for a sufficient period (e.g., 24-48 hours) to allow for the correction and trafficking of F508del-CFTR to the cell surface.

-

Iodide Loading: The cells are then loaded with a buffer containing sodium iodide.

-

Efflux Stimulation: The iodide-containing buffer is replaced with an iodide-free buffer containing a CFTR agonist cocktail (e.g., forskolin and a potentiator). This creates a gradient that drives iodide out of the cells through any functional CFTR channels.

-

Fluorescence Measurement: As iodide, a quencher of YFP fluorescence, leaves the cell, the fluorescence of YFP increases. This change in fluorescence is monitored over time using a plate reader.

-

Data Analysis: The rate of fluorescence increase is proportional to the rate of iodide efflux and thus reflects CFTR activity. The activity in corrector-treated cells is compared to that in vehicle-treated cells.

Immunoblotting for CFTR Protein Maturation

Western blotting is used to visualize and quantify the different glycosylated forms of the CFTR protein, providing a direct measure of its processing and trafficking through the secretory pathway.

Methodology:

-

Cell Lysis: Cells treated with Lumacaftor or vehicle are lysed in a suitable buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunodetection:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is then incubated with a primary antibody specific for CFTR.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

-

Visualization: A chemiluminescent substrate is added, and the light emitted is captured on X-ray film or with a digital imaging system.

-

Data Analysis: The CFTR protein appears as two main bands:

-

Band B: The core-glycosylated, immature form found in the ER (around 150 kDa).

-

Band C: The complex-glycosylated, mature form that has trafficked through the Golgi and is present at the cell surface (around 170-180 kDa). The ratio of Band C to Band B is used as a measure of the efficiency of CFTR maturation and trafficking. An effective corrector like Lumacaftor will increase the intensity of Band C.

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating a CFTR corrector.

References

Foundational Research on Deuterated CFTR Modulators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research and development of deuterated Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the rationale, mechanism of action, and clinical implications of deuterating these transformative therapies for Cystic Fibrosis (CF).

Introduction to Cystic Fibrosis and CFTR Modulation

Cystic Fibrosis is a life-threatening, autosomal recessive genetic disease caused by mutations in the CFTR gene.[1][2] This gene provides instructions for making the CFTR protein, a channel that transports chloride ions across the surface of epithelial cells.[1][2][3][4] In individuals with CF, mutations in the CFTR gene lead to a dysfunctional or absent CFTR protein, resulting in the buildup of thick, sticky mucus in various organs, particularly the lungs and digestive system.[3][4]

CFTR mutations are classified based on the specific defect they cause in the protein. These include gating mutations, where the CFTR protein reaches the cell surface but does not open properly, and processing or trafficking mutations, where the protein is misfolded and degraded before it can reach the cell surface.[1][5][6]

CFTR modulators are a class of drugs that target the underlying cause of CF by improving the function of the defective CFTR protein.[7] They are generally categorized as:

-

Potentiators: These molecules increase the opening probability (gating) of the CFTR channel at the cell surface.[1][6][8][9][10]

-

Correctors: These molecules help the misfolded CFTR protein to fold correctly, enabling it to traffic to the cell surface.[1][6][8][9][10]

The Rationale for Deuteration in Drug Development

Deuterium is a stable, non-radioactive isotope of hydrogen that contains an extra neutron. The replacement of hydrogen with deuterium at specific positions within a drug molecule is a strategy known as deuteration. This modification can significantly alter the pharmacokinetic profile of a drug due to the "kinetic isotope effect."[3][5] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to metabolic breakdown by enzymes in the body.[3][5][11]

The primary goals of deuterating CFTR modulators are to:

-

Increase Metabolic Stability: By slowing down the rate of metabolism, the drug remains in the body for a longer period.[3][5][11]

-

Extend Half-Life: A longer half-life allows for less frequent dosing, which can improve patient adherence.[5][12]

-

Reduce Clearance: A slower clearance rate from the body contributes to maintaining therapeutic drug levels.[5]

-

Improve the Therapeutic Profile: Overall, these modifications aim to create a more effective and convenient treatment option for patients.[5][13]

Deuterated Ivacaftor (Deutivacaftor / VX-561 / CTP-656)

Development History

Deuterated ivacaftor, now known as deutivacaftor, was initially developed by Concert Pharmaceuticals under the name CTP-656.[5][13][14] The development program was later acquired by Vertex Pharmaceuticals and the compound was renamed VX-561.[5][12][15]

Mechanism of Action

Deutivacaftor functions as a CFTR potentiator, mechanistically identical to its non-deuterated counterpart, ivacaftor.[3][5][12] It works by binding to the defective CFTR protein at the cell surface and increasing the probability that the channel will remain open, thereby facilitating the transport of chloride ions.[3][16] This action is particularly effective for individuals with gating mutations, such as the G551D mutation, where the CFTR protein is present on the cell surface but functions improperly.[3][5]

Preclinical and Clinical Data

Clinical studies have demonstrated that deutivacaftor has a superior pharmacokinetic profile compared to ivacaftor. A Phase 1 crossover study showed that CTP-656 had a reduced rate of clearance, a longer half-life, and increased plasma levels at 24 hours.[5] These findings support the potential for a once-daily dosing regimen, in contrast to the twice-daily dosing required for ivacaftor.[12][14][16]

Deutivacaftor has been evaluated in Phase 2 clinical trials for its safety and efficacy in adults with CF who have a CFTR gating mutation.[16] More recently, it is being investigated as a component of a new triple-combination therapy with two correctors, vanzacaftor and tezacaftor.[4][16][17]

Table 1: Summary of Pharmacokinetic Parameters for Deutivacaftor vs. Ivacaftor (Phase 1 Data)

| Parameter | Deutivacaftor (CTP-656) | Ivacaftor (Kalydeco®) | Fold Change | Reference |

| Half-life (t½) | Longer | Shorter | Increased | [5] |

| Clearance (CL) | Reduced | Higher | Decreased | [5] |

| Plasma Exposure (AUC) | Increased | Lower | Increased | [5] |

Note: Specific quantitative values from publicly available data are limited. This table represents the qualitative findings from early clinical trials.

Table 2: Key Clinical Trials for Deuterated Ivacaftor

| Trial Identifier | Phase | Status | Title | Key Findings/Endpoints |

| NCT02680249 | 1 | Completed | A Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of CTP-656 in Healthy Adult Subjects | Demonstrated superior pharmacokinetic profile of CTP-656 over ivacaftor, supporting once-daily dosing.[5] |

| Vertex VX-561-101 | 2 | Completed | Study to evaluate VX-561 in adults 18 years and older with cystic fibrosis | Assessed the safety and effectiveness of deutivacaftor in CF patients with a gating mutation.[16] |

| SKYLINE 102 & 103 | 3 | Positive Results Announced | Pivotal Trials of Vanzacaftor/Tezacaftor/Deutivacaftor | Evaluated the efficacy and safety of the once-daily triple combination therapy.[17] |

| RIDGELINE 105 | 3 | Positive Results Announced | A Study of Vanzacaftor/Tezacaftor/Deutivacaftor in Children with CF Ages 6 to 11 Years | Assessed the safety and efficacy of the triple combination in a pediatric population.[17][18] |

Experimental Protocols

Ussing Chamber Assay for CFTR Potentiator Activity

A key in vitro method to assess the function of CFTR modulators is the Ussing chamber assay. This technique measures ion transport across epithelial cell monolayers.

-

Cell Culture: Human bronchial epithelial (HBE) cells from CF patients with specific mutations (e.g., G551D) are cultured on permeable supports to form a polarized monolayer.

-

Assay Setup: The cell monolayer is mounted in an Ussing chamber, which separates the apical and basolateral sides of the epithelium. The short-circuit current (Isc), a measure of net ion transport, is recorded.

-

Protocol:

-

Initially, the epithelial sodium channel (ENaC) is inhibited with a blocker like amiloride to isolate chloride transport.

-

A cAMP agonist, such as forskolin, is added to activate the CFTR channels.

-

The test compound (e.g., deutivacaftor) is then added to the apical side.

-

An increase in the Isc after the addition of the test compound indicates potentiation of CFTR-mediated chloride transport.

-

-

Data Analysis: The change in Isc is used to determine the EC50 of the compound, representing the concentration at which 50% of the maximal effect is observed.

Visualizing Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to deuterated CFTR modulators.

Caption: Mechanism of action of a deuterated CFTR potentiator.

Caption: Pharmacokinetic advantages of deuteration.

Caption: Experimental workflow for evaluating a CFTR potentiator.

Conclusion and Future Directions

The foundational research into deuterated CFTR modulators represents a significant advancement in the field of precision medicine for Cystic Fibrosis. The strategic application of deuterium chemistry has led to the development of molecules like deutivacaftor with improved pharmacokinetic properties, most notably a longer half-life that allows for a more convenient once-daily dosing regimen.[12][14][16] This not only has the potential to improve patient adherence but also to provide a more stable therapeutic effect.

The future of deuterated CFTR modulators lies in their integration into highly effective combination therapies. The development of the "vanza triple" (vanzacaftor/tezacaftor/deutivacaftor) underscores this direction, aiming to provide even greater clinical benefit to a broader population of individuals with CF.[4][16][17] As research continues, the principles of deuteration may be applied to other CFTR modulators and in the development of novel therapies, further transforming the landscape of CF treatment and improving the quality of life for those affected by this disease.

References

- 1. CFTR Modulators: The Changing Face of Cystic Fibrosis in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 3. What is Ivacaftor deuterated used for? [synapse.patsnap.com]

- 4. cff.org [cff.org]

- 5. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 6. Emerging Cystic Fibrosis Transmembrane Conductance Regulator Modulators as New Drugs for Cystic Fibrosis: A Portrait of in Vitro Pharmacology and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CFTR modulators: transformative therapies for cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Toward inclusive therapy with CFTR modulators: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CFTR Modulator Types | Cystic Fibrosis Foundation [cff.org]

- 11. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. fiercebiotech.com [fiercebiotech.com]

- 14. Concert Pharmaceuticals, Inc. Initiates Phase 2 Clinical Trial Evaluating CTP-656 For The Treatment Of Cystic Fibrosis - BioSpace [biospace.com]

- 15. Concert Pharma Sells Deuterated Version of Ivacaftor to Vertex - Organic Patents® [organicpatents.com]

- 16. Deutivacaftor (VX-561) | CFF Clinical Trials Tool [apps.cff.org]

- 17. Vertex Announces Positive Results From Pivotal Trials of Vanzacaftor/Tezacaftor/Deutivacaftor, Next-In-Class Triple Combination Treatment for Cystic Fibrosis | Vertex Pharmaceuticals [investors.vrtx.com]

- 18. Vanzacaftor–tezacaftor–deutivacaftor for children aged 6–11 years with cystic fibrosis (RIDGELINE Trial VX21-121-105): an analysis from a single-arm, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Journey of Lumacaftor-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the anticipated metabolic fate of Lumacaftor-d4, a deuterated derivative of the cystic fibrosis transmembrane conductance regulator (CFTR) corrector, Lumacaftor. While specific public data on this compound is limited, this document extrapolates its metabolic profile based on the known metabolism of Lumacaftor and the established principles of deuterium-modified pharmaceuticals. We present detailed experimental protocols for elucidating its metabolic pathways and quantitative data from studies on the non-deuterated compound for comparative purposes.

Introduction to Lumacaftor and the Rationale for Deuteration

Lumacaftor is a key component of the combination therapy ORKAMBI®, used to treat cystic fibrosis in patients with the F508del mutation. It acts as a CFTR corrector, improving the processing and trafficking of the misfolded CFTR protein to the cell surface.[1][2] The majority of Lumacaftor is excreted unchanged in the feces.[2][3] However, a small fraction undergoes metabolism, primarily through oxidation and glucuronidation.[1][3]

The strategic replacement of hydrogen atoms with deuterium (a stable, non-radioactive isotope of hydrogen) can significantly alter a drug's metabolic profile. This "deuteration" can lead to a longer half-life and improved pharmacokinetic properties by slowing the rate of metabolic reactions at the site of deuteration.[4] For Lumacaftor, this could potentially lead to a more favorable dosing regimen and sustained therapeutic effect.

Predicted Metabolic Pathways of this compound

Based on the known metabolism of Lumacaftor, the primary metabolic pathways for this compound are expected to involve oxidation and glucuronidation. The incorporation of deuterium at specific metabolically active positions is likely intended to attenuate these transformations.

Predicted Metabolic Transformations of this compound

References

- 1. Efficacy of lumacaftor-ivacaftor for the treatment of cystic fibrosis patients homozygous for the F508del-CFTR mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The safety of lumacaftor and ivacaftor for the treatment of cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Lumacaftor-ivacaftor in the treatment of cystic fibrosis: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Core Principles of Utilizing Lumacaftor-d4 in Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals